叔丁基 (2-氯-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)苯基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

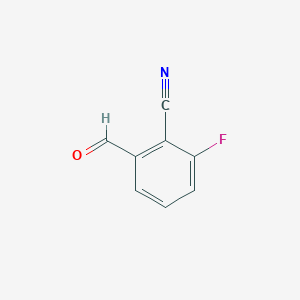

The compound tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a chemical entity that appears to be related to a family of tert-butyl carbamate derivatives. These compounds are of interest in various fields of chemistry due to their potential applications in organic synthesis, including the production of photovoltaic materials and the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through different methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . In another example, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate is synthesized via a Suzuki cross-coupling reaction, which involves the use of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of a palladium catalyst .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a tert-butyl group attached to a carbamate moiety. The carbamate itself is linked to various other functional groups, which can include halogens, boronic acid moieties, or other aromatic systems. The presence of these functional groups can lead to interesting structural features, such as the formation of isostructural families with simultaneous hydrogen and halogen bonds involving carbonyl groups .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can participate in a variety of chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . These reactions are significant as they demonstrate the versatility of tert-butyl carbamate derivatives as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the solubility and reactivity of these compounds. The boronic acid analogs of amino acids, for example, show interesting properties due to the boronic acid moiety, which can be involved in reversible covalent interactions with diols and other molecules, potentially useful in the design of sensors or in material science .

科学研究应用

合成和表征

生物活性化合物的合成: 该化合物作为合成各种生物活性化合物的关键中间体。例如,它已被用于合成抗癌药物克唑替尼,该过程涉及叔丁基-4-羟基哌啶-1-羧酸酯作为起始原料。合成化合物的结构通过 MS 和 ^1HNMR 光谱得到证实,证明了其在复杂有机合成中的效用 (D. Kong et al., 2016)。

晶体结构和 DFT 研究: 该化合物的晶体结构已经过分析,提供了对其分子结构和物理化学性质的见解。涉及 X 射线衍射和密度泛函理论 (DFT) 计算的研究揭示了该化合物的优化分子结构,突出了其稳定性和构象性质 (W. Ye et al., 2021)。

材料科学应用

聚合和纳米粒子形成: 它已被用于合成杂二官能聚芴,从而开发出具有明亮荧光发射的稳定纳米粒子。这些纳米粒子的量子产率高达 Φ = 84%,展示了该化合物在创造具有特定光学性质的材料方面的潜力 (Christoph S. Fischer et al., 2013)。

新型化合物和方法

新型纺织/塑料电致变色电池的开发: 研究探索了合成含有源自该化合物的单元的电致变色聚合物。这些聚合物可溶于常见的有机溶剂,适用于喷涂薄膜沉积,暗示它们在开发新型电致变色器件中的应用 (S. Beaupré et al., 2006)。

抗菌剂的合成: 该化合物还用于合成抗菌剂。通过各种化学反应,已经开发出具有潜在抗菌活性的新化合物,强调了其在药用化学应用中的多功能性 (A. Ghoneim et al., 2013)。

安全和危害

未来方向

属性

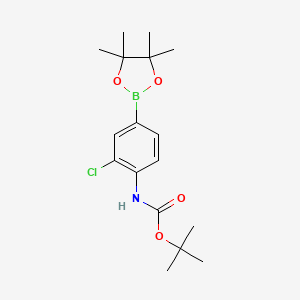

IUPAC Name |

tert-butyl N-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(10-12(13)19)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWETUPVLWRHMIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。